molecular formula C17H19NSn B8640078 4-Methyl-9-(trimethylstannyl)acridine CAS No. 602302-61-4

4-Methyl-9-(trimethylstannyl)acridine

Cat. No. B8640078
CAS RN: 602302-61-4
M. Wt: 356.0 g/mol
InChI Key: WLZJRSLJYZRVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-9-(trimethylstannyl)acridine is a useful research compound. Its molecular formula is C17H19NSn and its molecular weight is 356.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-9-(trimethylstannyl)acridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-9-(trimethylstannyl)acridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

602302-61-4

Product Name

4-Methyl-9-(trimethylstannyl)acridine

Molecular Formula

C17H19NSn

Molecular Weight

356.0 g/mol

IUPAC Name

trimethyl-(4-methylacridin-9-yl)stannane

InChI

InChI=1S/C14H10N.3CH3.Sn/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12;;;;/h2-8H,1H3;3*1H3;

InChI Key

WLZJRSLJYZRVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)[Sn](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9-bromo-4-methylacridine 9 (1 g, 3.7 mmol) in 50 ml anhydrous diethyl ether was cooled to −78° C. under nitrogen. To the solution was added 1.6 M n-BuLi in hexanes (0.74 mmol, 0.46 mL) dropwise over a period of 15 min and a 1.0 M solution of Me3SnCl in hexanes (0.81 mL, 0.81 mmol). The reaction solution mixture was allowed to warm to room temperature, stirred for 18 hours and concentrated in vacuo. Purification of the orange residue by flash chromatography (100:10:1 hexanes:ethyl acetate:triethyl amine) afforded 11 (1.1 g, 84%) as a yellow solid. GC-MS revealed contamination of the product with 5-10% 4-methylacridine that could not be separated by chromatography. The stannane was therefore employed in the Stille coupling with 1,8-dibromonaphthalene without further purification. 1H-NMR δ=0.67 (s, 9H), 2.95 (s, 3H), 7.41 (dd, J=6.9 Hz, J=8.8 Hz, 1H), 7.52 (ddd, J=1.4 Hz, J=6.5 Hz, J=6.5 Hz, 1H), 7.61 (d, J=6.9 Hz, 1H), 7.74 (ddd, J=1.4 Hz, J=7.4 Hz, J=7.4 Hz, 1H), 7.97 (d, J=7.9 Hz, 1H), 8.12 (d, J=9.3 Hz, 1H), 8.28 (d, J=7.9 Hz, 1H). 13C-NMR δ=−4.63, 19.51, 125.33, 125.56, 128.42, 128.94, 129.30, 129.93, 131.38, 133.49, 133.62, 138.58, 147.36, 147.53, 156.78.
Name
9-bromo-4-methylacridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0.81 mL
Type
reactant
Reaction Step Five
Name
Yield
84%

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